molecular formula C38H46O2 B12527029 2,2'-(Butane-1,1-diyl)bis(4-benzyl-6-tert-butylphenol) CAS No. 675819-09-7

2,2'-(Butane-1,1-diyl)bis(4-benzyl-6-tert-butylphenol)

Cat. No.: B12527029
CAS No.: 675819-09-7
M. Wt: 534.8 g/mol
InChI Key: SKALSWBLERWZOV-UHFFFAOYSA-N
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Description

2,2’-(Butane-1,1-diyl)bis(4-benzyl-6-tert-butylphenol) is an organic compound with the molecular formula C38H46O2. It is a phenolic compound characterized by the presence of two benzyl and tert-butyl substituted phenol groups connected by a butane-1,1-diyl bridge. This compound is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Butane-1,1-diyl)bis(4-benzyl-6-tert-butylphenol) typically involves the reaction of 4-benzyl-6-tert-butylphenol with butane-1,1-diyl chloride under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Butane-1,1-diyl)bis(4-benzyl-6-tert-butylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-(Butane-1,1-diyl)bis(4-benzyl-6-tert-butylphenol) has several applications in scientific research:

Mechanism of Action

The antioxidant mechanism of 2,2’-(Butane-1,1-diyl)bis(4-benzyl-6-tert-butylphenol) involves the donation of hydrogen atoms from the phenolic groups to free radicals, thereby neutralizing them and preventing oxidative damage. The compound can also chelate metal ions, reducing their catalytic activity in oxidative processes. The molecular targets include reactive oxygen species (ROS) and metal ions involved in oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(Butane-1,4-diyl)bis(1H-benzo[d]-imidazole-2,1-diyl)diacetic acid
  • Bis(4-tert-butylphenyl)amine
  • 2,2-双(过氧化叔丁基)丁烷

Uniqueness

2,2’-(Butane-1,1-diyl)bis(4-benzyl-6-tert-butylphenol) is unique due to its specific structure that combines benzyl and tert-butyl substituted phenol groups with a butane-1,1-diyl bridge. This structure imparts significant antioxidant properties, making it highly effective in stabilizing polymers and other materials. Its ability to undergo various chemical reactions also makes it versatile for different applications .

Properties

CAS No.

675819-09-7

Molecular Formula

C38H46O2

Molecular Weight

534.8 g/mol

IUPAC Name

4-benzyl-2-[1-(5-benzyl-3-tert-butyl-2-hydroxyphenyl)butyl]-6-tert-butylphenol

InChI

InChI=1S/C38H46O2/c1-8-15-30(31-22-28(20-26-16-11-9-12-17-26)24-33(35(31)39)37(2,3)4)32-23-29(21-27-18-13-10-14-19-27)25-34(36(32)40)38(5,6)7/h9-14,16-19,22-25,30,39-40H,8,15,20-21H2,1-7H3

InChI Key

SKALSWBLERWZOV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C(=CC(=C1)CC2=CC=CC=C2)C(C)(C)C)O)C3=C(C(=CC(=C3)CC4=CC=CC=C4)C(C)(C)C)O

Origin of Product

United States

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